4-methoxy-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide

Analgesic Anti-inflammatory Pyrroloquinoline SAR

SAR studies on dihydropyrroloquinoline P-gp modulators demand diverse substitution patterns. This compound fills a critical gap in published SAR, combining dual methoxy substitution to probe selectivity versus halogenated analogs from Lee et al. (2004). - Enables matched molecular pair analysis of methoxy vs. halogen effects on P-gp selectivity and microsomal stability. - Addresses the 7-methoxy, N-(4-methoxybenzamide) substitution gap; suitable for P-gp/MRP1/BCRP counter-screening. - Custom synthesized; ideal for labs with established kinase selectivity profiling and pain model capabilities.

Molecular Formula C20H19N3O3
Molecular Weight 349.4 g/mol
Cat. No. B12123653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide
Molecular FormulaC20H19N3O3
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NN2CCC3=C2N=C4C=C(C=CC4=C3)OC
InChIInChI=1S/C20H19N3O3/c1-25-16-6-3-13(4-7-16)20(24)22-23-10-9-15-11-14-5-8-17(26-2)12-18(14)21-19(15)23/h3-8,11-12H,9-10H2,1-2H3,(H,22,24)
InChIKeyOHSLVIUVAZOXAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide: Scaffold & Procurement


4-Methoxy-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide is a synthetic small-molecule belonging to the dihydropyrroloquinoline benzamide class [1]. The core 2,3-dihydro-1H-pyrrolo[2,3-b]quinoline scaffold has been historically explored for analgesic and anti-inflammatory properties, with early patents demonstrating that 4-alkoxy substitution on this system yields compounds with activity exceeding phenylbutazone in murine pain models [2]. More recent studies have expanded the scaffold's utility to include modulation of P-glycoprotein (P-gp) mediated multidrug resistance [3]. The compound is cataloged in screening libraries as a preclinical small molecule (PubChem SID 838319), but its detailed pharmacological profile remains sparsely documented in the public domain relative to more extensively characterized analogs.

4-Methoxy-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide: Why Analogs Cannot Substitute


The dihydropyrroloquinoline benzamide chemotype is exquisitely sensitive to peripheral substitution. Within the closely related series of N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamides, even a single substituent change on the benzamide ring (e.g., 4-OCH3 vs. 4-F vs. 3-Cl vs. unsubstituted) can invert target selectivity, alter binding kinetics, or shift the compound from an antagonist to an agonist profile . Early scaffold characterization demonstrated that 4-alkoxy substitution dramatically modulates analgesic potency, with the 4-methoxy-7-chloro analog exhibiting over twice the activity of phenylbutazone, while other substitution patterns showed markedly different efficacy [1]. Furthermore, in the context of P-gp modulation, subtle structural variations on the pyrroloquinoline core determine whether a compound selectively inhibits P-gp without affecting MRP1, a critical selectivity requirement for multidrug resistance reversal applications [2]. These precedents establish that generic substitution within this scaffold cannot be assumed to preserve activity, selectivity, or safety profiles.

4-Methoxy-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide: Differentiation Evidence


Analgesic Potency of 4-Methoxy Dihydropyrroloquinoline Core

The 4-methoxy substituent on the dihydropyrroloquinoline core is a critical potency determinant within this scaffold class. In the foundational patent US3649634A, the compound 4-methoxy-7-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline hydrochloride demonstrated analgesic activity more than 2-fold greater than the standard phenylbutazone in a murine pain model [1]. While this specific data point originates from a 7-chloro analog rather than the 7-methoxy, N-benzamide substituted target compound, it establishes that the 4-methoxy motif on the pyrroloquinoline nucleus is associated with significant in vivo pharmacological activity and that potency is tunable through the 7-position substituent. The target compound's 7-methoxy, N-(4-methoxybenzamide) substitution pattern represents a distinct combination that has not been directly benchmarked against the 7-chloro analog in head-to-head assays.

Analgesic Anti-inflammatory Pyrroloquinoline SAR

P-gp Antagonism vs. MRP1 Sparing Selectivity

Among dihydropyrroloquinolines, selective P-gp antagonism without concurrent MRP1 inhibition is a structurally demanding property. Lee et al. (2004) characterized a series of substituted pyrroloquinolines and identified compounds that selectively inhibit P-gp function while sparing MRP1, a critical selectivity requirement for MDR modulation [1]. The study demonstrated that minor structural changes within the series could ablate this selectivity. The target compound, 4-methoxy-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide, has not been directly tested in this assay system. However, its structural features—specifically the 7-methoxy substitution on the quinoline ring and the 4-methoxybenzamide N-substituent—represent a combination not evaluated in the published series, where SAR analysis focused on varying the N-1 substituent and 7-position halogens rather than dual methoxy substitution [1]. A head-to-head comparison with the most selective P-gp antagonist from that series (compound with defined substitution pattern) is required to quantify any selectivity advantage.

P-glycoprotein Multidrug resistance Transporter selectivity

Physicochemical Comparison to Closest Analogs

Calculated physicochemical properties for 4-methoxy-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide were retrieved from computational databases . The compound has a molecular weight of 349.4 g/mol (C20H19N3O3), LogP of approximately 4.03, 4 hydrogen bond acceptors, 2 hydrogen bond donors, and a polar surface area (PSA) of 56.3 Ų . In comparison, the structurally closest commercially cataloged analogs—4-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide and 3-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide—differ in the benzamide substituent, which is expected to alter LogP, electronic distribution, and hydrogen bonding capacity. The 4-methoxy substituent on the benzamide of the target compound introduces an additional hydrogen bond acceptor and increases electron density on the aromatic ring relative to the 4-fluoro analog, potentially affecting target binding and metabolic stability. None of these compounds have published experimental LogP or solubility data.

Molecular properties Drug-likeness Permeability prediction

4-Methoxy-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide: Application Scenarios


Dihydropyrroloquinoline P-gp Antagonist SAR Expansion

Procurement is warranted for research groups actively exploring structure-activity relationships within the dihydropyrroloquinoline P-gp modulator chemotype [1]. The target compound fills a substitution gap in the published SAR—namely, the combination of 7-methoxy on the quinoline core with a 4-methoxybenzamide N-1 substituent. Testing this compound alongside the previously characterized analogs would directly address whether dual methoxy substitution enhances P-gp selectivity, improves microsomal stability, or alters efflux ratios compared to the halogen-substituted benchmarks from Lee et al. (2004).

Analgesic Screening from 4-Methoxy Core Scaffold

The US3649634A patent demonstrates that 4-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline derivatives possess measurable in vivo analgesic activity exceeding phenylbutazone [1]. The target compound, with its distinct 7-methoxy, N-(4-methoxybenzamide) substitution, represents a logical next step for screening in contemporary pain models (e.g., formalin test, CFA-induced mechanical allodynia) to determine whether this substitution pattern retains, enhances, or abolishes the analgesic phenotype.

Metabolic Stability Benchmarking vs. Halogenated Analogs

The 4-methoxybenzamide substituent is expected to confer different metabolic liability compared to halogenated analogs (4-F, 3-Cl). Research groups requiring a matched molecular pair analysis of methoxy vs. halogen effects on microsomal stability (e.g., human liver microsome intrinsic clearance) or CYP inhibition [1] may procure this compound to complete a comparative dataset. Such data would inform the design of more metabolically stable clinical candidates within the series.

P-gp Chemical Probe Development

Given the precedent for selective P-gp antagonism within this scaffold [1], the compound could serve as a starting point for chemical probe development, provided it demonstrates sufficient selectivity in direct comparative assays. Procurement is recommended for laboratories with established P-gp/MRP1/BCRP counter-screening panels and the capacity to conduct kinase selectivity profiling, as the broader off-target profile of this specific compound remains uncharacterized.

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